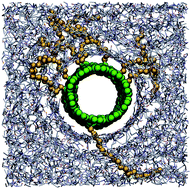Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
Physical Chemistry Chemical Physics Pub Date: 2015-04-23 DOI: 10.1039/C5CP00752F
Abstract
We employ reverse nonequilibrium molecular dynamics simulations to investigate the interfacial heat transfer in composites formed by an ungrafted or a grafted carbon nanotube which is surrounded by oligomeric polyamide-6,6 chains. The structural properties of the polymer matrix and the grafted chains are also studied. The influence of the grafting density, the length of the grafted chains as well as their chemical composition on the interfacial thermal conductivity (λi) are in the focus of our computational study. For the considered grafted polyethylene and polyamide chains we do not find a sizeable difference in the observed λi values. In contrast to this insensitivity, we predict a rather strong influence on λi by the grafting density and the length of the grafted chains. This dependence is an outcome of modifications in the structural properties of the polymer matrix as well as the grafted chains. Functionalization of the nanotube has a sizeable influence on the interfacial thermal conductivity. Its enhancement is caused by the chemical bonds between the nanotube and grafted chain atoms which reduce the number of Kapitza resistances hindering the heat transfer in polymer samples. The phonon density of states profiles confined to the bonded nanotube and the grafted chain atoms are used to emphasize the phonon support of the thermal conductivity in nanocomposites with grafted tubes. Strategies to tailor nanotube containing composites with higher thermal conductivities than that realized in the bare polymer are shortly touched.


Recommended Literature
- [1] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [2] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [3] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [4] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [5] Convergent total synthesis of corallocin A†
- [6] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [7] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
- [8] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [9] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [10] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 126840-22-0
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 16817-43-9
-
CAS no.: 1733-55-7









